molecular formula C₁₂H₁₄N₂O₃ B1140351 trans-3'-Hydroxy Cotinine Acetate CAS No. 111034-55-0

trans-3'-Hydroxy Cotinine Acetate

Cat. No.: B1140351
CAS No.: 111034-55-0
M. Wt: 234.25
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-3’-Hydroxy Cotinine Acetate: is a metabolite of nicotine, formed through the action of the enzyme CYP2A6 on cotinine. It is a significant biomarker used to study nicotine metabolism and exposure, particularly in the context of smoking and secondhand smoke exposure .

Scientific Research Applications

Chemistry: In chemistry, trans-3’-Hydroxy Cotinine Acetate is used as a reference standard for the quantitation of nicotine and its metabolites in biological samples. It is also used in the development of analytical methods for nicotine detection .

Biology: In biological research, the compound is used to study the metabolic pathways of nicotine and to understand the effects of nicotine exposure on the human body. It is particularly useful in studies involving smokers and individuals exposed to secondhand smoke .

Medicine: In medicine, trans-3’-Hydroxy Cotinine Acetate is used as a biomarker to assess nicotine exposure and to develop smoking cessation strategies. It helps in understanding the pharmacokinetics and pharmacodynamics of nicotine and its metabolites .

Industry: In the industry, the compound is used in the quality control of nicotine-containing products and in the development of nicotine replacement therapies. It is also used in environmental monitoring to assess tobacco smoke pollution .

Mechanism of Action

Target of Action

Trans-3’-Hydroxy Cotinine Acetate (3HC) is a major metabolite of nicotine . It is primarily targeted by the enzyme CYP2A6, which is involved in the metabolism of nicotine .

Mode of Action

3HC interacts with CYP2A6, an enzyme that plays a crucial role in the metabolism of nicotine . The interaction of 3HC with CYP2A6 leads to its conversion into other metabolites .

Biochemical Pathways

The primary biochemical pathway involved in the action of 3HC is the CYP2A6 metabolic pathway . This pathway is responsible for the metabolism of nicotine, and 3HC is a product of this metabolism . The ratio of 3HC to cotinine, another metabolite of nicotine, is used as a biomarker of CYP2A6 activity .

Pharmacokinetics

The total plasma clearance of 3HC averages 1.3 ml/min/kg, of which 63% is renal excretion of unchanged drug . An average of 29% of the dose is excreted as 3HC-Gluc . Cotinine, the primary nicotine metabolite from which 3HC is derived, has a longer metabolic half-life compared to 3HC (16 hours vs. 5 hours) .

Result of Action

The result of 3HC’s action is the clearance of nicotine from the body . The ratio of 3HC to cotinine, termed the nicotine metabolite ratio, correlates with nicotine clearance from the body and is used as a biomarker of CYP2A6 activity . This measure of nicotine metabolism has been used to study tobacco and secondhand smoke exposure as well as to develop pharmacological intervention strategies for smoking cessation .

Action Environment

The action of 3HC can be influenced by various environmental factors. For example, racial and age-related differences in tobacco smoke exposure (TSE) have been observed, most likely due to slower nicotine metabolism in non-Hispanic Black children and in younger children . These factors can influence the levels of 3HC and its ratio to cotinine, thereby affecting the efficacy and stability of 3HC’s action .

Biochemical Analysis

Biochemical Properties

Trans-3’-Hydroxy Cotinine Acetate interacts with various enzymes and proteins in the body. It is a major metabolite of cotinine, which is further metabolized by P450 CYP2A6 to Trans-3’-Hydroxy Cotinine Acetate . This compound may be a more sensitive biomarker of low-level nicotine exposure compared to cotinine .

Cellular Effects

The effects of Trans-3’-Hydroxy Cotinine Acetate on cells and cellular processes are primarily related to its role in nicotine metabolism. As a metabolite of nicotine, it can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism associated with nicotine exposure .

Molecular Mechanism

At the molecular level, Trans-3’-Hydroxy Cotinine Acetate exerts its effects through its interactions with the enzyme CYP2A6 . This enzyme metabolizes nicotine, and the activity of this enzyme can be inferred from the levels of Trans-3’-Hydroxy Cotinine Acetate in the body .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Trans-3’-Hydroxy Cotinine Acetate can change over time. For example, cotinine has a longer metabolic half-life compared to Trans-3’-Hydroxy Cotinine Acetate (16 hours vs. 5 hours) . This indicates that the effects of Trans-3’-Hydroxy Cotinine Acetate may be more short-lived compared to cotinine.

Metabolic Pathways

Trans-3’-Hydroxy Cotinine Acetate is involved in the metabolic pathway of nicotine. It is produced when the enzyme CYP2A6 metabolizes cotinine . This process is part of the body’s mechanism for clearing nicotine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3’-Hydroxy Cotinine Acetate typically involves the hydroxylation of cotinine. This process can be achieved through various methods, including chemical synthesis and enzymatic reactions. One common method involves the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantitation of nicotine, cotinine, and trans-3’-Hydroxy Cotinine in biological samples .

Industrial Production Methods: Industrial production of trans-3’-Hydroxy Cotinine Acetate often involves large-scale synthesis using advanced chromatographic techniques. These methods ensure high purity and yield, making the compound suitable for research and analytical purposes .

Chemical Reactions Analysis

Types of Reactions: trans-3’-Hydroxy Cotinine Acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various hydroxylated and reduced forms of cotinine, which are useful for studying nicotine metabolism .

Comparison with Similar Compounds

Uniqueness: trans-3’-Hydroxy Cotinine Acetate is unique due to its specific role in nicotine metabolism and its use as a biomarker for studying nicotine exposure. Its shorter half-life compared to cotinine makes it a more dynamic marker for recent nicotine intake .

Properties

IUPAC Name

[(3R,5S)-1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-8(15)17-11-6-10(14(2)12(11)16)9-4-3-5-13-7-9/h3-5,7,10-11H,6H2,1-2H3/t10-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCLBVMFGRVMSHK-WDEREUQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC(N(C1=O)C)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1C[C@H](N(C1=O)C)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.